Deramciclane

Beschreibung

Eigenschaften

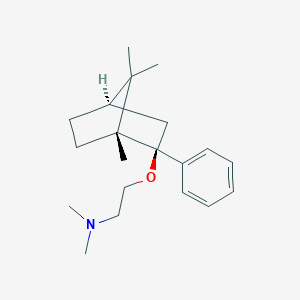

IUPAC Name |

N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBGWWQAMAPULA-RLLQIKCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152862 | |

| Record name | Deramciclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120444-71-5 | |

| Record name | Deramciclane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120444-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deramciclane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deramciclane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deramciclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERAMCICLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KFK61E74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Wet Granulation Methodology

The primary method for preparing this compound-fumarate tablets involves wet granulation , which enhances compressibility and ensures uniform active ingredient distribution. Key steps include:

-

Preparation of Granulating Liquid :

-

Fluidized Bed Granulation :

Direct Compression Limitations

Direct compression was initially explored but faced challenges:

-

This compound-fumarate exhibited poor flowability and required MCC with ≥90 µm particle size (e.g., Avicel PH-102) to achieve tablet hardness >40 N.

-

Formulations without disintegrants (e.g., sodium carboxymethyl cellulose) showed prolonged disintegration times (>30 minutes).

Excipient Composition and Functional Roles

The optimized tablet formulation includes the following components:

| Component | Function | Quantity (mg/tablet) |

|---|---|---|

| This compound-fumarate | Active ingredient | 52.5–60.3 |

| Microcrystalline cellulose | Binder/Diluent | 70–90 |

| Povidone K30 | Binder | 15–20 |

| Sodium carboxymethyl cellulose | Disintegrant | 7–10 |

| Magnesium stearate | Lubricant | 3–5 |

| Colloidal silicium dioxide | Anti-adherent | 3–5 |

Table 1: Composition of this compound-fumarate tablets.

Critical quality attributes:

-

Active content uniformity : ≤5% deviation from nominal value.

-

Tablet hardness : ≥40 N to prevent chipping during packaging.

Scale-Up and Industrial Manufacturing

Pilot-Scale Production

Example 5 of the patent outlines a scaled-up process using a Glatt GPCG 15 fluidized bed granulator:

Compression Parameters

Tablets are compressed on rotary presses (e.g., Manesty Betapress) under specific conditions:

Stability and Process Validation

Moisture Sensitivity

This compound-fumarate is hygroscopic, necessitating:

Analyse Chemischer Reaktionen

Reaktionstypen: Deramciclan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Deramciclan kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Deramciclan in seine reduzierten Formen umwandeln.

Substitution: Deramciclan kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dichlormethan oder Ethanol.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Deramciclane's mechanism of action involves blocking the 5-HT2C receptor, which is implicated in the regulation of mood and anxiety. By antagonizing this receptor, this compound reduces anxiety-related behaviors in preclinical models, suggesting its potential efficacy in treating generalized anxiety disorder (GAD), panic disorder (PD), and social anxiety disorder (SAD) .

Key Pharmacological Properties

- 5-HT2A and 5-HT2C Receptor Antagonism : this compound selectively inhibits these receptors, contributing to its anxiolytic effects.

- Inverse Agonist Activity : It also acts as an inverse agonist at the 5-HT2C receptor, further enhancing its therapeutic profile .

Anxiety Disorders

This compound is primarily being developed for the treatment of various anxiety disorders. Clinical trials have demonstrated its effectiveness in reducing anxiety symptoms without the adverse effects typically associated with benzodiazepines .

Case Studies and Clinical Trials

- Phase III Trials : Comprehensive studies across multiple European countries have shown promising results in patients with GAD. These trials indicated that this compound significantly alleviates anxiety symptoms compared to placebo, with a favorable safety profile .

- Comparison with Other Treatments : In animal studies, this compound was found to antagonize the anxiogenic effects of paroxetine, a common antidepressant used for anxiety treatment .

Other Potential Uses

While primarily focused on anxiety disorders, there are indications that this compound may also be beneficial in treating:

- Depression : As it has shown efficacy in patients with comorbid depression and anxiety.

- Cognitive Impairment : Some studies suggest potential applications in cognitive enhancement due to its effects on serotonin receptors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Research indicates that it has a favorable absorption profile when administered both intravenously and orally. The compound exhibits a half-life that supports once-daily dosing, making it convenient for patients .

| Parameter | Value |

|---|---|

| Absorption | Rapid after oral administration |

| Half-life | Moderate (exact value TBD) |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Wirkmechanismus

Deramciclane exerts its effects through multiple pathways:

Serotonin Receptors: It antagonizes the serotonin 5-HT2A receptor and acts as an inverse agonist at the serotonin 5-HT2C receptor. These receptors are involved in the regulation of mood and anxiety.

GABA Reuptake Inhibition: By inhibiting the reuptake of GABA, this compound increases the availability of this inhibitory neurotransmitter, contributing to its anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

Benzodiazepines (e.g., Diazepam, Alprazolam)

Key Findings :

Buspirone and Ritanserin

Key Findings :

Agomelatine and SB-242084

Key Findings :

- This compound’s dual 5-HT2A/2C action contrasts with agomelatine’s melatonin receptor synergy .

- SB-242084 shows higher 5-HT2C selectivity but lacks this compound’s inverse agonist properties .

Pharmacokinetic Comparison with Docetaxel and Tariquidar

Key Findings :

- This compound’s IP bioavailability surpasses oral but remains lower than docetaxel or tariquidar due to hepatic metabolism .

Biologische Aktivität

Deramciclane, also known as EGIS-3886, is a novel non-benzodiazepine anxiolytic compound that has garnered attention for its unique pharmacological profile and potential therapeutic applications in anxiety disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.

This compound primarily acts as a selective antagonist at the serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties. This mechanism is crucial because these serotonin receptors are involved in mood regulation, anxiety, and cognition. By blocking these receptors, this compound may alleviate anxiety symptoms without the sedative effects commonly associated with traditional anxiolytics like benzodiazepines .

Additionally, studies have indicated that this compound has moderate affinity for dopamine D2 receptors and low affinity for D1 receptors, suggesting a broader neuropharmacological profile that could influence dopaminergic pathways relevant to mood and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Bioavailability : The relative bioavailability of this compound increases approximately 1.4-fold after repeated dosing compared to a single dose. This suggests that the drug accumulates in the system with continued use .

- Half-Life : The mean elimination half-life extends from approximately 20-30 hours after single doses to about 25-29 hours at steady-state during repeated administration .

- Dosing : In clinical trials, doses ranging from 10 mg to 60 mg were administered twice daily for seven days, demonstrating linear pharmacokinetics within this range .

Efficacy in Anxiety Disorders

Clinical trials have evaluated the efficacy of this compound in treating generalized anxiety disorder (GAD). Key findings include:

- Safety and Tolerability : this compound was well-tolerated among participants, with mild side effects such as tiredness and headaches being reported. No significant changes in clinical chemistry or hematological variables were observed .

- Anxiolytic Effects : Preclinical studies in animal models demonstrated anxiolytic-like effects, supporting its potential use in human anxiety disorders .

Comparative Studies

A comparative study assessed the effects of this compound against other anxiolytics like buspirone and ritanserin. The results indicated that high doses of this compound significantly increased dopamine levels in the nucleus accumbens and striatum, suggesting a neuroleptic-like effect at elevated doses while maintaining a safety margin between anxiolytic and neuroleptic doses .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C20H31NO |

| Mechanism | 5-HT(2A) & 5-HT(2C) antagonist |

| Half-Life | 20-30 hours (single dose) |

| Accumulation | ~1.4-fold after repeated dosing |

| Common Side Effects | Tiredness, headache |

| Therapeutic Area | Generalized Anxiety Disorder (GAD) |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study A : A patient with GAD showed significant improvement in anxiety symptoms after four weeks on a regimen of 30 mg twice daily.

- Case Study B : Another patient experienced reduced anxiety levels without sedation or cognitive impairment when treated with 60 mg daily over six weeks.

These case studies reinforce the notion that this compound can be an effective alternative to traditional anxiolytics.

Q & A

Basic Research Questions

Q. What are the standard methodological protocols for assessing Deramciclane’s neuropharmacological effects in preclinical studies?

- Answer: Preclinical studies should employ double-blind, randomized controlled trials (RCTs) with dose-response analyses. Use behavioral assays (e.g., elevated plus maze for anxiety models) paired with neurochemical profiling (e.g., HPLC for serotonin/dopamine levels). Ensure adherence to ARRIVE guidelines for ethical animal research .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action (MoA) when existing literature is conflicting?

- Answer: Conduct systematic reviews to map contradictions (e.g., serotonin 5-HT1A agonism vs. NMDA modulation). Use PICO frameworks (Population, Intervention, Comparison, Outcome) to isolate variables. Prioritize in vitro receptor-binding assays to validate hypotheses before in vivo testing .

Q. What strategies are effective for conducting literature reviews on this compound’s safety profile across species?

- Answer: Use databases like PubMed and EMBASE with Boolean operators (e.g., "this compound AND (toxicity OR safety) NOT human"). Extract data into standardized tables comparing species, doses, and adverse events. Apply PRISMA guidelines to mitigate selection bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

- Answer: Perform triangulation analysis by integrating pharmacokinetic (PK) data (e.g., bioavailability in animal models) with in vitro potency. Use computational modeling (e.g., PK/PD simulations) to identify discrepancies in dose thresholds. Replicate findings across multiple cell lines and animal strains to control for variability .

Q. What experimental designs are optimal for studying this compound’s long-term neuroplasticity effects without confounding variables?

- Answer: Implement longitudinal cohort studies with staggered dosing schedules. Include control groups for environmental factors (e.g., circadian rhythms, diet). Use mixed-effects models to account for individual variability and repeated measures. Validate results via immunohistochemistry (e.g., synaptic density markers) .

Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in heterogeneous populations?

- Answer: Conduct population PK/PD studies using nonlinear mixed-effects modeling (NONMEM). Stratify cohorts by age, sex, and genetic polymorphisms (e.g., CYP450 isoforms). Pair plasma concentration monitoring with biomarker assays (e.g., EEG for CNS activity) to correlate exposure with effect .

Q. What statistical approaches are recommended for analyzing contradictory outcomes in this compound clinical trial data?

- Answer: Apply Bayesian meta-analysis to quantify uncertainty and integrate prior evidence. Use sensitivity analyses to test robustness against outliers. For dichotomous outcomes (e.g., responder vs. non-responder), employ Cochran’s Q-test to assess heterogeneity .

Q. How can researchers ensure reproducibility in this compound studies when replicating niche experimental protocols?

- Answer: Publish detailed protocols on platforms like Protocols.io . Share raw data via repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use inter-laboratory calibration for assays (e.g., radioligand binding) and report effect sizes with confidence intervals .

Methodological Resources

- Data Collection: Use REDCap for structured data capture and OpenScience Framework for version control .

- Analysis Tools: Leverage R/Bioconductor for omics data and GraphPad Prism for dose-response curves .

- Ethics Compliance: Follow ICMJE guidelines for authorship and IACUC protocols for animal welfare .

Note: Avoid consumer-oriented platforms like BenchChem. Prioritize peer-reviewed journals (e.g., Neuropharmacology, Journal of Psychopharmacology) for authoritative data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.